3-Methyl-2-phenylimidazo[1,2-a]pyridine
Overview
Description
3-Methyl-2-phenylimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are important in the pharmaceutical industry due to their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized using various methods, including the use of solid support catalysts such as Al2O3 and TiCl4 . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
3-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. One compound, in particular, exhibited significant activity as an anti-inflammatory agent. This research highlights the therapeutic potential of these compounds in medical applications related to inflammation and pain relief (Di Chiacchio et al., 1998).
Crystal Structures and Charge Distributions
The crystal structures and charge distributions of 2-phenylimidazo[1,2-a]pyridine and related salts have been investigated. These studies are significant in understanding the electronic properties and potential applications in fields like materials science and molecular engineering (Tafeenko et al., 1996).
Cancer Chemotherapy Applications
Research involving selenylated imidazo[1,2-a]pyridines has shown promising activity against breast cancer cells. The study demonstrates the potential of these compounds as effective agents in chemotherapy, particularly in the treatment of breast cancer (Almeida et al., 2018).
Fluorescent Properties for Organic Compounds
The fluorescent properties of imidazo[1,2-a]pyridine-based compounds have been extensively studied. These properties are significant for the development of novel organic compounds for various applications, such as sensors and imaging agents (Tomoda et al., 1999).
One-Pot Synthesis Techniques
The development of one-pot synthesis techniques for 3-aminoimidazo[1,2-a]pyridines is a significant advancement in the field of organic chemistry. These methods simplify the synthesis process and have potential applications in pharmaceutical and chemical industries (Shaabani et al., 2006).
Palladium-Catalyzed Cycloaromatization
The palladium-catalyzed cycloaromatization of 2-phenylimidazo[1,2-a]pyridine with internal alkyne has been studied. This research contributes to the understanding of chemical reactions involving palladium and has potential applications in the synthesis of complex organic compounds (Li et al., 2015).
Regioselectivity in Synthesis
Studies on the regioselectivity in the synthesis of phenylimidazo[1,2-a]pyridines provide insights into the control of chemical reactions. This research is important for designing specific chemical compounds with desired properties (Roslan et al., 2017).
Mechanism of Action
Target of Action
3-Methyl-2-phenylimidazo[1,2-a]pyridine is a compound that has been studied for its potential antimicrobial and antioxidant properties . , antibacterial, and antiviral effects.
Mode of Action
It’s known that the activity of imidazo[1,2-a]pyridines strongly depends on the substitution pattern . The presence of electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can reduce the activity of the parent compound .
Biochemical Pathways
It’s suggested that oxidative cleavage of the imidazole moiety during chemical synthesis could be a likely metabolic pathway .
Pharmacokinetics
In silico adme-tox predictions and molecular docking studies have been carried out to determine the bioavailability of synthesized imidazo[1,2-a]pyridine compounds .
Result of Action
It’s known that some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridines can be influenced by factors such as temperature and the presence of catalysts .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methyl-2-phenylimidazo[1,2-a]pyridine are largely determined by its imidazo[1,2-a]pyridine core. This core is a valuable scaffold in organic synthesis and pharmaceutical chemistry, and its direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives
Cellular Effects
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that this compound may also have potential effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can be metabolically activated through various pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These activation pathways could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that the effects of this compound may change over time due to its potential for undergoing such reactions.
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines can be metabolically activated through various pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These activation pathways could potentially involve various enzymes or cofactors.
Properties
IUPAC Name |
3-methyl-2-phenylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-14(12-7-3-2-4-8-12)15-13-9-5-6-10-16(11)13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGFQPHUYFTPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404996 | |
Record name | ST50983671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34658-68-9 | |
Record name | 3-Methyl-2-phenylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34658-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST50983671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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